Lignan

Catalog No.
S3343986
CAS No.
6549-68-4
M.F
C25H30O8
M. Wt
458.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lignan

CAS Number

6549-68-4

Product Name

Lignan

IUPAC Name

ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-naphthalene-2-carboxylate

Molecular Formula

C25H30O8

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C25H30O8/c1-8-33-25(27)21-13(2)23(26)16-12-18(29-4)17(28-3)11-15(16)22(21)14-9-19(30-5)24(32-7)20(10-14)31-6/h9-13,21-22H,8H2,1-7H3

InChI Key

PEIBIXYUYBVLDS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Canonical SMILES

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C

Description

The exact mass of the compound Lignan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lignans are a diverse group of low molecular weight polyphenolic compounds primarily found in plants, particularly in seeds, whole grains, and vegetables. They are formed through the oxidative coupling of monolignols, resulting in a variety of structures that include dibenzylbutanes, aryltetralins, and dibenzocyclooctadienes. The name "lignan" derives from the Latin word for wood, reflecting their plant-based origin. Lignans serve various ecological roles, including acting as antifeedants to protect seeds from herbivores and contributing to the plant's defense mechanisms against pathogens .

Lignans undergo several chemical transformations, particularly oxidative reactions. Key reactions include:

  • Oxidative Transformations: Lignans can be oxidized to form various products such as quinones and lactones. For instance, the oxidation of secoisolariciresinol by secoisolariciresinol dehydrogenase leads to matairesinol .
  • Epoxidation: Lignans can be epoxidized using meta-Chloroperoxybenzoic acid (mCPBA), which has been shown to produce epoxides from olefinic lignans .
  • Cyclization: Some lignans can undergo cyclization reactions that lead to the formation of complex cyclic structures like cyclooctadienes through phenolic hydroxyl oxidation .

These reactions are significant not only for understanding lignan chemistry but also for their potential applications in synthetic organic chemistry.

Lignans exhibit a range of biological activities that contribute to their health benefits:

  • Antioxidant Properties: Lignans act as antioxidants, scavenging free radicals and protecting cells from oxidative stress .
  • Phytoestrogen Activity: Enterolignans like enterodiol and enterolactone have weak estrogenic activity, which may influence hormonal balance and potentially reduce risks associated with hormone-dependent cancers .
  • Cardiovascular Health: Studies suggest that lignan consumption is associated with improved lipid profiles and may lower cardiovascular disease risk .

These properties underscore the importance of lignans in dietary health and their potential therapeutic applications.

Lignans can be synthesized through various methods:

  • Natural Extraction: Lignans are commonly extracted from plant sources like flaxseeds and sesame seeds.
  • Chemical Synthesis: Recent advancements include nickel-catalyzed cyclization/cross-coupling strategies that enable the synthesis of specific lignan derivatives . Other methods involve oxidative cleavage and radical cyclization techniques to create diverse lignan structures .
  • Biosynthetic Pathways: In plants, lignans are synthesized via the shikimic acid pathway, where phenylpropanoid units undergo oxidative coupling .

These synthesis methods highlight both natural and synthetic approaches to producing lignan compounds.

Lignans have numerous applications across different fields:

  • Nutraceuticals: Due to their health benefits, lignans are incorporated into dietary supplements aimed at improving cardiovascular health and hormonal balance.
  • Pharmaceuticals: Some lignan derivatives have shown promise in anticancer research due to their biological activities .
  • Food Industry: Lignans are used as natural preservatives due to their antioxidant properties.

These applications reflect the versatility of lignans in promoting health and preventing disease.

Lignans share structural similarities with other polyphenolic compounds but possess unique characteristics. Here are some similar compounds:

CompoundStructure TypeUnique Feature
IsoflavonesFlavonoidStronger estrogenic activity compared to lignans
StilbenesPhenolicFound primarily in grapes; known for resveratrol
CoumarinsBenzo-pyroneAnticoagulant properties; distinct biosynthetic origin
FlavonoidsPolyphenolicWide range of biological activities; more diverse than lignans

Lignans are unique due to their specific dimeric structures formed from phenylpropane units, which distinguish them from other polyphenolic compounds. Their role as phytoestrogens further sets them apart in terms of biological function and health implications .

Dibenzylbutyrolactone lignans are characterized by a dibenzylbutane skeleton with a butyrolactone ring, often referred to as lignan-β-β’-lactones or lignanolides. These compounds typically feature a 9,9’-epoxy and a carbonyl group at the C9 position. More than 85 natural dibenzylbutyrolactone lignans have been identified, showing taxon- and organ-specific accumulation patterns in plants, which underscores their chemotaxonomic significance [1].

The structural diversity within this group arises from variations in oxidation states along the butane chain and substitutions on the aromatic rings. For example, matairesinol is a principal dibenzylbutyrolactone lignan found in linseed, alongside other variants differing in degree of oxidation and functional groups [3]. These variations are linked to specific plant families and genera, making dibenzylbutyrolactone lignans useful markers in plant classification and phylogeny.

Furanofuran vs. Aryltetralin Core Structure Distribution

Lignans can also be classified based on their core structures, notably the furanofuran and aryltetralin types.

  • Furanofuran Lignans: These lignans possess a bisepoxy 2,6-diaryl-3,7-dioxabicyclooctane skeleton. They exhibit multiple oxidation states and various substitutions on the aryl groups, contributing to their structural diversity. Furanofuran lignans such as sesamin, eudesmin, and pinoresinol are widespread in many plants and are known for their antioxidant, antimicrobial, and anti-inflammatory activities [3]. The oxidation status of the furofuran ring further subdivides this class into mono-, di-, or non-oxidized lignans.

  • Aryltetralin Lignans: These lignans are characterized by a tetralin (hydronaphthalene) core linked to an aryl group. They are predominantly found in Linum species and are notable for their potent antiviral and antineoplastic properties. Key aryltetralin lignans include podophyllotoxin and its methoxylated derivatives. Production of aryltetralin lignans varies among Linum species and plant tissues, with adventitious root cultures often yielding higher concentrations than whole plants [4]. The aryltetralin lignans are also of interest due to their complex biosynthesis and potential for biotechnological production.

Neolignan and Oligomeric Lignan Architectural Diversity

Neolignans differ from classical lignans in the nature of the linkage between the two phenylpropane units. While lignans typically have an 8,8’-β,β’ linkage, neolignans feature various carbon-carbon bonds other than 8,8’, or oxygen bridges, leading to a broad range of structural types.

  • Neolignans: These are dimers connected through carbon-carbon bonds other than the 8,8’ linkage. They include cyclolignans and cycloneolignans, which contain ring structures formed by additional carbon-carbon bonds. For instance, cycloneolignans with 7.3’,8.1’ and 7.3’,8.5’ cyclizations are characteristic of certain genera within the Lauraceae family, such as Aniba, Licaria, and Nectandra, reflecting their chemotaxonomic relevance [2].

  • Oligomeric Lignans: These are larger structures formed by the polymerization of multiple phenylpropane units, often incorporating neolignan linkages. Unique architectures such as sesquineolignans have been identified, featuring complex scaffolds like 7-4’-epoxy-8’-8’’/7’-2’’ linkages that combine aryltetrahydronaphthalene and dihydrobenzofuran moieties [6]. These oligomers add to the chemical diversity of lignans and contribute to their biological functions and taxonomic markers.

Data Table: Representative Lignan Types, Core Structures, and Plant Family Associations

Lignan TypeCore Structure DescriptionRepresentative CompoundsNotable Plant Families/GeneraChemotaxonomic Significance
DibenzylbutyrolactoneDibenzylbutane with butyrolactone ring (9,9’-epoxy)Matairesinol, ArctigeninLinaceae, various dicotsTaxon- and organ-specific accumulation [1] [3]
FuranofuranBisepoxy 2,6-diaryl-3,7-dioxabicyclooctane skeletonSesamin, Eudesmin, PinoresinolWidely distributed in angiospermsStructural diversity linked to oxidation states [3]
AryltetralinTetralin (hydronaphthalene) core linked to aryl groupPodophyllotoxin, 6-methoxypodophyllotoxinLinum speciesHigh production in Linum roots; antiviral activity [4]
NeolignansCarbon-carbon bonds other than 8,8’ linkageVarious cycloneolignansLauraceae (Aniba, Licaria, Nectandra)Chemotaxonomic markers in Lauraceae [2]
Oligomeric LignansLarger polymers with complex linkagesSesquineolignans (7-4’-epoxy scaffolds)Euphorbiaceae (Phyllanthus)Unique architectures aiding species identification [6]

Summary of Detailed Research Findings

  • Over 85 natural dibenzylbutyrolactone lignans have been identified with taxon- and organ-specific accumulation patterns, highlighting their chemotaxonomic importance and structural diversity [1].

  • Furanofuran lignans exhibit multiple oxidation states and substitutions, contributing to their wide distribution and biological activities. Their structural variations are significant in plant defense and classification [3].

  • Aryltetralin lignans, primarily found in Linum species, show potent biological activities and are produced in higher concentrations in root cultures compared to whole plants, indicating tissue-specific biosynthesis and potential for biotechnological exploitation [4].

  • Neolignans and cycloneolignans demonstrate complex cyclization patterns, especially in the Lauraceae family, where they serve as chemotaxonomic markers. The diversity of linkages and ring systems in neolignans and oligomeric lignans adds to the architectural complexity of this class [2] [6].

XLogP3

3.8

Other CAS

6549-68-4

Dates

Modify: 2024-02-18

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